(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps . The first step is oxidative addition, where the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . The second step is transmetalation, where this compound, a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, leads to the formation of carbon–carbon bonds . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are essential for the synthesis of many complex organic compounds .
Pharmacokinetics
The compound’s properties, such as its molecular weight of 27052 and its rotatable bond count of 5 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2-dimethylpropyl chloroformate to form the corresponding ester. This ester is then subjected to a boronation reaction using a boronic acid reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes and boronate esters.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the study of proteomics and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with comparable reactivity.
2,2-Dimethylpropylboronic acid: Shares the same alkyl group but lacks the aromatic ring and chlorine substituent.
Uniqueness
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for targeted interactions in biological systems, making it a valuable tool in proteomics and medicinal chemistry .
Properties
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-05-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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